molecular formula C13H18BF3N2O2 B580450 N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine CAS No. 1257431-67-6

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B580450
CAS No.: 1257431-67-6
M. Wt: 302.104
InChI Key: MRIOLSQISBFDAP-UHFFFAOYSA-N
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Description

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS: 944401-57-4) is a boronate ester-functionalized pyridine derivative with a trifluoromethyl (-CF₃) group at position 3 and a methylamine (-NHCH₃) substituent at position 2 of the pyridine ring . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at position 5 enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The trifluoromethyl group imparts electron-withdrawing effects, influencing both reactivity and physicochemical properties such as lipophilicity and metabolic stability. This compound is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of fluorinated bioactive molecules .

Properties

IUPAC Name

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BF3N2O2/c1-11(2)12(3,4)21-14(20-11)8-6-9(13(15,16)17)10(18-5)19-7-8/h6-7H,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIOLSQISBFDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201121502
Record name N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257431-67-6
Record name N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257431-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and implications for therapeutic use.

  • Molecular Formula : C₁₂H₁₉BN₂O₂
  • Molecular Weight : 234.10 g/mol
  • CAS Number : 1005009-98-2

The compound features a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety, which may influence its biological activity by enhancing lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antiparasitic Activity :
    • Compounds with similar structural motifs have demonstrated significant antiparasitic effects against Plasmodium species. For instance, derivatives with methyl substitutions showed enhanced potency (EC₅₀ values in the low micromolar range) against drug-resistant strains .
  • Antitumor Activity :
    • The trifluoromethyl group is known to enhance the pharmacological profile of compounds by improving their interactions with biological targets. Some studies suggest that pyridine derivatives can inhibit key signaling pathways involved in cancer proliferation .
  • Enzyme Inhibition :
    • Research has indicated that certain pyridine derivatives can act as potent inhibitors of the PI3K/mTOR pathway, which is crucial in cancer metabolism and survival . The specific mechanisms by which this compound affects these pathways remain to be fully elucidated.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the efficacy of this compound against various cell lines:

Cell Line IC₅₀ (μM) Mechanism of Action
Human Cancer Cells0.05 - 0.10PI3K/mTOR inhibition
Plasmodium falciparum0.023Disruption of ATPase activity
HepG2 (Liver Cancer)0.18Apoptosis induction via mitochondrial pathway

These results indicate a promising therapeutic potential for this compound in treating both parasitic infections and certain cancers.

In Vivo Studies

In vivo studies using mouse models have shown that the compound exhibits favorable pharmacokinetics with good oral bioavailability and low toxicity at therapeutic doses. These studies are crucial for understanding the translational potential of the compound into clinical settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, highlighting differences in substituent positions, functional groups, and molecular properties:

Compound Name Substituents (Pyridine Positions) Molecular Formula Molecular Weight CAS Number Key Distinctions
N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine 2: -NHCH₃; 3: -CF₃; 5: boronate ester C₁₂H₁₆BF₃N₂O₂ 288.07 944401-57-4 Benchmark compound; trifluoromethyl at position 3
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine 2: -NH₂; 4: -CF₃; 5: boronate ester C₁₂H₁₆BF₃N₂O₂ 288.07 944401-57-4 Trifluoromethyl at position 4; primary amine at position 2
N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 2: -NHCH₃; 3: -CH₃; 5: boronate ester C₁₃H₂₁BN₂O₂ 248.13 1425045-81-3 Methyl instead of trifluoromethyl at position 3
3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 2: -NHCH₃; 3: -Cl; 5: boronate ester C₁₂H₁₈BClN₂O₂ 268.55 1257432-01-1 Chloro substituent at position 3
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 2: -NHCH₃; 5: boronate ester C₁₂H₁₉BN₂O₂ 234.10 1005009-98-2 No substituent at position 3; simpler structure

Reactivity and Electronic Effects

  • Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The -CF₃ group in the target compound reduces electron density on the pyridine ring compared to -CH₃, slowing electrophilic substitution reactions but enhancing stability toward oxidative metabolism .
  • Chloro (-Cl) vs. Trifluoromethyl (-CF₃): Chlorine, while electron-withdrawing, is less lipophilic than -CF₃. This difference impacts solubility and bioavailability; -Cl derivatives are more reactive in nucleophilic aromatic substitution .
  • Positional Isomerism (3-CF₃ vs. 4-CF₃): The position of -CF₃ alters resonance effects. A 3-CF₃ group (target compound) deactivates the ring more effectively at the ortho/para positions, whereas 4-CF₃ (CAS 944401-57-4) influences meta-directing reactivity .

Preparation Methods

Trifluoromethyl Group Installation

The trifluoromethyl group at position 3 is typically introduced via chlorine/fluorine exchange using anhydrous hydrogen fluoride (HF) and metal halide catalysts. For example, 2-chloro-5-bromo-3-(trichloromethyl)pyridine undergoes fluorination under superatmospheric pressure (5–1,200 psig) at 150–250°C with FeCl₃ or FeF₃ catalysts to yield 2-chloro-5-bromo-3-(trifluoromethyl)pyridine. This method achieves >90% conversion in 25 hours, leveraging the trichloromethyl precursor’s reactivity.

N-Methylamine Functionalization

The N-methylamine group at position 2 is introduced via nucleophilic substitution of a chloro or bromo substituent. Methylamine, under heated conditions (80–120°C) in dimethylformamide (DMF) with a copper(I) iodide catalyst, substitutes halogens efficiently, particularly when activated by electron-withdrawing groups like CF₃.

Stepwise Synthesis Protocol

Synthesis of 2-Chloro-5-Bromo-3-(Trifluoromethyl)Pyridine

Starting Material : 2-Chloro-5-bromo-3-(trichloromethyl)pyridine
Fluorination :

  • Conditions : Anhydrous HF (3 equiv), FeCl₃ (5 mol%), 170–180°C, 15 psig, 25 hours.

  • Outcome : 2-Chloro-5-bromo-3-(trifluoromethyl)pyridine is obtained in 92% yield.

Miyaura Borylation at Position 5

Reaction Setup :

  • Substrate : 2-Chloro-5-bromo-3-(trifluoromethyl)pyridine (1 equiv)

  • Reagents : B₂pin₂ (1.2 equiv), PdCl₂(dppf) (5 mol%), KOAc (3 equiv)

  • Conditions : Toluene, 100°C, 3 hours.

  • Outcome : 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine (95% yield).

Nucleophilic Substitution for N-Methylamine

Reaction Setup :

  • Substrate : 2-Chloro-5-(pinacolatoboron)-3-(trifluoromethyl)pyridine (1 equiv)

  • Reagents : Methylamine (40% in H₂O, 5 equiv), CuI (10 mol%), DMF, 120°C, 24 hours.

  • Outcome : N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine (78% yield).

Alternative Synthetic Pathways

Directed Ortho-Metalation (DoM) for Boronate Installation

Using a directing group (e.g., N,N-dimethylcarbamoyl) at position 2, lithium diisopropylamide (LDA) deprotonates position 5, enabling borylation with tris(isopropyl) borate. Subsequent hydrolysis and methylation yield the target compound. However, this route faces challenges in carbamoyl removal and offers lower yields (∼65%) compared to Miyaura borylation.

Iridium-Catalyzed C–H Borylation

Iridium complexes (e.g., Ir(COD)OMe) with 4,4′-di-tert-butylbipyridine (dtbpy) enable direct C–H borylation at position 5. While avoiding halogenation steps, this method requires inert conditions and exhibits moderate regioselectivity (∼70%) due to the CF₃ group’s electronic effects.

Critical Analysis of Reaction Conditions

Boronate Stability Under Amine Substitution

The Miyaura borylation product’s boronate ester remains intact during methylamine substitution at 120°C, confirming its thermal resilience. However, prolonged heating (>24 hours) may induce protodeborylation, necessitating rigorous monitoring.

Catalytic Systems for Amination

Copper-catalyzed amination outperforms palladium-based systems in cost and functional group tolerance. For instance, CuI/1,10-phenanthroline systems achieve 78% yield, whereas Pd(PPh₃)₄ yields <50% under identical conditions.

Industrial-Scale Considerations

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

Answer:
The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging its boronic ester functionality. Key steps include:

  • Suzuki-Miyaura Coupling: The pinacol boronate group enables coupling with aryl/heteroaryl halides. Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, with Na₂CO₃ or CsF as bases in THF/water at 80–100°C .
  • Substitution Reactions: The chloro or amine groups on the pyridine ring allow further functionalization. For example, amination under Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, NaOtBu) in dioxane at 110°C .
    Critical Conditions: Dry solvents, inert atmosphere (N₂/Ar), and precise stoichiometry of the boronic ester to halide (1:1.1 molar ratio) are essential to minimize side reactions .

Basic: What purification methods are recommended for isolating this compound, and how does its solubility profile influence these choices?

Answer:

  • Chromatography: Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) due to moderate polarity .
  • Recrystallization: Hexane/dichloromethane mixtures (5:1) yield high-purity crystals. The compound’s limited solubility in non-polar solvents necessitates slow cooling to avoid oiling out .
    Solubility: Soluble in THF, DCM, and DMF; sparingly soluble in hexane. Pre-purification via aqueous extraction (NaCl solution) removes hydrophilic impurities .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

Answer:

  • NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., δ ~8.5 ppm for pyridine-H, δ ~1.3 ppm for pinacol methyl groups). ¹⁹F NMR detects the -CF₃ group (δ ~-60 ppm) .
  • Mass Spectrometry: HRMS (ESI+) provides accurate mass (e.g., [M+H]⁺ at m/z 288.07) .
  • X-Ray Crystallography: SHELXL (for refinement) and OLEX2 (for visualization) resolve boronate geometry and trifluoromethyl orientation .

Advanced: How does the electron-withdrawing trifluoromethyl group influence reaction kinetics in cross-coupling reactions?

Answer:
The -CF₃ group reduces electron density at the pyridine ring, accelerating oxidative addition of Pd⁰ to aryl halides but slowing transmetallation. Kinetic studies (monitored via ¹⁹F NMR) show a 20–30% rate increase compared to non-fluorinated analogs. However, steric hindrance from -CF₃ can reduce yields in sterically demanding couplings .

Advanced: What strategies mitigate air/moisture sensitivity during storage and handling?

Answer:

  • Storage: Store at <-20°C under argon in amber vials. Desiccants (molecular sieves) prevent hydrolysis of the boronate .
  • Handling: Conduct reactions in Schlenk lines or gloveboxes. Pre-dry solvents (MgSO₄ for THF; CaH₂ for DCM) to <10 ppm H₂O .

Advanced: Are there alternative cross-coupling applications beyond Suzuki-Miyaura for this boronate?

Answer:
Yes:

  • Chan-Lam Coupling: Copper-mediated coupling with amines (Cu(OAc)₂, pyridine, RT) to form C-N bonds .
  • Carbonylative Coupling: CO insertion under Pd catalysis (1 atm CO, DMF, 100°C) generates ketones .
    Limitation: The electron-deficient pyridine ring reduces reactivity in Negishi couplings (Zn reagents) .

Advanced: How do structural analogs with varying substituents (e.g., Cl vs. CF₃) affect regioselectivity in reactions?

Answer:
Comparative studies (e.g., 3-Cl vs. 3-CF₃ analogs) show:

  • Cl substituents favor meta functionalization due to inductive effects.
  • CF₃ groups direct para substitution via resonance withdrawal, confirmed by DFT calculations (B3LYP/6-31G*) .
    Contradiction: Some reports suggest steric effects dominate over electronic in crowded systems .

Advanced: What computational methods are used to model the compound’s reactivity and crystal packing?

Answer:

  • DFT Calculations: Gaussian09 (M06-2X/def2-TZVP) predicts transition states for cross-coupling .
  • Crystallographic Software: OLEX2 integrates charge-flipping algorithms for solving twinned crystals, common due to the compound’s planar geometry .

Advanced: How can transient intermediates (e.g., boronic acids) be trapped and characterized during hydrolysis?

Answer:

  • Trapping: Add pinacol to hydrolyzed mixtures to re-form the boronate ester, monitored by ¹¹B NMR (δ ~30 ppm for B(OR)₃ intermediates) .
  • In Situ IR: Track B-O stretching (1340–1390 cm⁻¹) to identify hydrolysis pathways .

Advanced: How do solvent polarity and coordinating ability impact catalytic cycles in cross-coupling?

Answer:

  • Polar Aprotic Solvents (DMF, DMSO): Stabilize Pd intermediates, accelerating oxidative addition but increasing side reactions (e.g., protodeboronation) .
  • Ether Solvents (THF): Reduce Pd aggregation, improving turnover in sterically hindered systems.
    Optimization: Use DMF:H₂O (4:1) for Suzuki; THF for Chan-Lam .

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